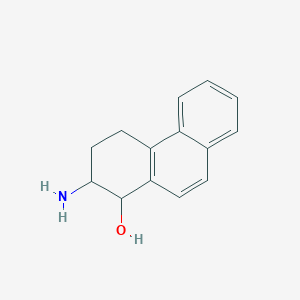
2-Amino-1,2,3,4-tetrahydrophenanthren-1-OL
Description
2-Amino-1,2,3,4-tetrahydrophenanthren-1-OL is an organic compound belonging to the class of polycyclic aromatic compounds. It features a phenanthrene backbone with an amino group and a hydroxyl group attached, making it a versatile molecule in various chemical reactions and applications.
Properties
CAS No. |
90013-24-4 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-amino-1,2,3,4-tetrahydrophenanthren-1-ol |
InChI |
InChI=1S/C14H15NO/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-6,13-14,16H,7-8,15H2 |
InChI Key |
ORLMFBBUVZNDFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC3=CC=CC=C23)C(C1N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,2,3,4-tetrahydrophenanthren-1-OL typically involves multi-step organic reactions. One common method includes the reduction of 1-keto-1,2,3,4-tetrahydrophenanthrene followed by amination and hydroxylation. The reaction conditions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the amination step may require ammonia or amines under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes and the use of continuous flow reactors to ensure high yield and purity. The optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,2,3,4-tetrahydrophenanthren-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine or alcohol using reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted phenanthrene derivatives.
Scientific Research Applications
2-Amino-1,2,3,4-tetrahydrophenanthren-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1,2,3,4-tetrahydrophenanthren-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1-Keto-1,2,3,4-tetrahydrophenanthrene: A synthetic steroid-like compound with estrogenic activity.
2-Aminotetralin: Known for its effects on serotonin and norepinephrine reuptake.
2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL: Shares structural similarities and is studied for its pharmacological properties.
Uniqueness
2-Amino-1,2,3,4-tetrahydrophenanthren-1-OL is unique due to its specific substitution pattern on the phenanthrene backbone, which imparts distinct chemical reactivity and biological activity. Its combination of amino and hydroxyl groups makes it a versatile molecule for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


